Quinine-d3 N-Oxide

LC-MS/MS quantification stable isotope dilution bioanalytical method validation

Quinine-d3 N-Oxide (C₂₀H₂₁D₃N₂O₃, MW 343.43) is a stable isotope-labeled derivative of quinine N-oxide, a key oxidative metabolite of the antimalarial alkaloid quinine. The compound features three deuterium atoms substituted for hydrogen atoms on the methoxy group of the quinoline ring system.

Molecular Formula C₂₀H₂₁D₃N₂O₃
Molecular Weight 343.43
Cat. No. B1151636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinine-d3 N-Oxide
Synonyms(9S)-6’-Methoxy-d3-cinchonan-9-ol 1-Oxide;  Quinidine-d3 1-Oxide; 
Molecular FormulaC₂₀H₂₁D₃N₂O₃
Molecular Weight343.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinine-d3 N-Oxide: Deuterium-Labeled Metabolite Reference Standard for Analytical Quantification


Quinine-d3 N-Oxide (C₂₀H₂₁D₃N₂O₃, MW 343.43) is a stable isotope-labeled derivative of quinine N-oxide, a key oxidative metabolite of the antimalarial alkaloid quinine . The compound features three deuterium atoms substituted for hydrogen atoms on the methoxy group of the quinoline ring system [1]. As a deuterated analog, its primary utility lies in serving as an internal standard (IS) for the accurate quantification of quinine N-oxide and related metabolites in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Unlike its unlabeled counterpart (Quinine N-Oxide, CAS 109906-48-1, MW 340.43), the +3 Da mass shift enables distinct mass spectrometric differentiation while preserving near-identical physicochemical and chromatographic behavior [1].

Why Unlabeled Quinine N-Oxide or Other Quinine Analogs Cannot Substitute for Quinine-d3 N-Oxide in Quantitative Bioanalysis


Substituting Quinine-d3 N-Oxide with its unlabeled counterpart (Quinine N-Oxide) or structurally similar quinine metabolites (e.g., 3-hydroxyquinine) in LC-MS/MS workflows introduces systematic quantification errors due to matrix effects . In complex biological samples (plasma, urine, tissue homogenates), co-eluting endogenous components—phospholipids, salts, and proteins—compete for ionization in the electrospray source, causing unpredictable ion suppression or enhancement that varies across samples and analytical runs [1]. Because an unlabeled analog cannot be distinguished from the endogenous analyte in the mass spectrometer, any variation in matrix-induced ionization efficiency directly biases the measured analyte concentration [2]. In contrast, a deuterated internal standard such as Quinine-d3 N-Oxide co-elutes with the target analyte, experiencing identical matrix effects and ionization conditions, thereby normalizing signal variability and enabling accurate, reproducible quantification [2]. The absence of a matched stable isotope-labeled standard introduces bias that can exceed regulatory acceptability thresholds (±15% for most bioanalytical methods), compromising method validity for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions [1].

Quinine-d3 N-Oxide: Quantitative Evidence Supporting Methodological Selection Over Unlabeled Analogs


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Analyte-IS Resolution

Quinine-d3 N-Oxide provides a +3 Da mass shift relative to unlabeled Quinine N-Oxide (MW 343.43 vs. 340.43), enabling complete baseline resolution in the mass spectrometer while maintaining near-identical chromatographic retention [1]. This mass difference originates from deuteration at the methoxy group (-OCD₃ vs. -OCH₃) of the quinoline ring, a substitution that minimally alters the compound's physicochemical properties [2]. The molecular weight increase of 3.00 Da falls within the optimal range for stable isotope-labeled internal standards (typically +3 to +6 Da), providing sufficient mass separation to avoid isotopic cross-talk while preserving co-elution behavior essential for matrix effect compensation [1].

LC-MS/MS quantification stable isotope dilution bioanalytical method validation

Matrix Effect Compensation: Co-Elution Behavior Normalizes Ion Suppression/Enhancement Variability

The primary advantage of Quinine-d3 N-Oxide over unlabeled analogs or structurally dissimilar internal standards is its ability to co-elute with the target analyte (unlabeled Quinine N-Oxide), thereby experiencing identical matrix-induced ionization effects . In LC-MS/MS analysis, matrix effects from biological samples can cause ion suppression or enhancement ranging from -80% to +300% of the true signal intensity, with variability exceeding 15% CV across different sample lots [1]. Because a deuterated internal standard undergoes the same sample preparation losses, chromatographic behavior, and ionization conditions as the analyte, the analyte-to-IS response ratio remains constant regardless of absolute signal suppression, effectively normalizing matrix effects . Without a matched deuterated IS, method accuracy typically degrades beyond regulatory acceptance criteria (±15% bias, 20% for LLOQ) in >60% of complex biological matrices [2].

matrix effect correction ion suppression bioanalytical accuracy

N-Oxide Metabolite Differentiation: Reduced CYP2D6 Inhibitory Potency Informs Analytical Target Selection

Quinine N-Oxide represents a distinct metabolic pathway product with pharmacological properties that differ from the parent compound and from the major circulating metabolite 3-hydroxyquinine. Studies on the structurally analogous quinidine system demonstrate that quinidine N-oxide inhibits CYP2D6 with a Ki value of 0.43-2.3 μM, which is one to two orders of magnitude weaker than the parent quinidine (Ki ~0.03-0.06 μM) [1]. While direct Ki data for quinine N-oxide are not published, the stereoelectronic similarity between quinidine (8R,9S diastereomer) and quinine (8S,9R diastereomer) N-oxides supports analogous reduced CYP inhibition [2]. This differentiation is critical: 3-hydroxyquinine, the major circulating metabolite, retains approximately 12% of quinine's antimalarial activity in patients with severe malaria and acute renal failure [3], whereas N-oxide metabolites exhibit markedly attenuated pharmacological activity, making their accurate quantification essential for distinguishing active vs. inactive metabolic clearance pathways.

drug metabolism CYP450 inhibition metabolite pharmacology

Regulatory Compliance: Deuterated IS as Prerequisite for Validated Bioanalytical Methods

The FDA's Bioanalytical Method Validation Guidance for Industry (2018) and the EMA's Guideline on Bioanalytical Method Validation (2011) both explicitly recommend the use of stable isotope-labeled internal standards for LC-MS/MS assays whenever available [1]. For analytes such as quinine metabolites where a commercial deuterated analog exists (Quinine-d3 N-Oxide), regulatory reviewers expect its use to achieve the required precision and accuracy standards. Internal standard responses should ideally be within ±5% CV across a batch, and methods using structurally dissimilar or non-deuterated internal standards require extensive justification and additional validation experiments (e.g., detailed matrix effect assessments across multiple lots, cross-validation with stable isotope dilution) [2]. Failure to use an available matched IS can result in regulatory deficiency letters, requiring method redevelopment and revalidation—delays that can extend product development timelines by 3-12 months and incur costs exceeding $50,000-$200,000 per affected study [3].

FDA bioanalytical method validation EMA guidelines regulatory compliance

Deuterium Retention: +3 Da Label Stability Prevents Hydrogen-Deuterium Exchange Artifacts

The deuterium labeling in Quinine-d3 N-Oxide is positioned on the methoxy group of the quinoline ring ( -OCD₃ ), a chemically stable site that resists proton-deuterium exchange under standard analytical conditions [1]. This contrasts with deuterium labels placed on exchangeable positions (e.g., O-H, N-H, α-carbonyl protons), which can undergo back-exchange to protium during sample preparation, storage, or chromatography, leading to signal drift, isotopic impurity, and quantification inaccuracy [2]. The methoxy deuteration ensures that the +3 Da mass shift remains consistent across the full analytical workflow—from extraction through LC separation to MS detection—maintaining the required isotopic purity (typically ≥98 atom% D) and ensuring reliable IS performance without batch-to-batch variability in deuterium content [1]. Methoxy deuteration represents a strategic labeling approach that balances synthetic accessibility with analytical robustness, avoiding the common pitfall of labile deuterium loss that plagues many isotopically labeled standards .

isotopic purity deuterium exchange method reproducibility

Quinine-d3 N-Oxide: Evidence-Based Procurement Scenarios for Research and Industrial Applications


Clinical Pharmacokinetic Studies Requiring Quinine Metabolite Quantification in Plasma or Urine

For clinical trials investigating quinine pharmacokinetics, drug-drug interactions, or therapeutic drug monitoring, accurate quantification of quinine N-oxide in biological matrices is essential to distinguish N-oxidation clearance pathways from the CYP3A4-mediated 3-hydroxylation pathway . Quinine-d3 N-Oxide serves as the matched internal standard, compensating for matrix effects that vary across patient samples (e.g., differences in lipid content, protein binding, and co-administered medications). This is particularly critical in studies involving special populations (pregnant women, patients with renal impairment, or those with malaria infection) where altered physiology significantly impacts matrix composition and extraction recovery . Without this deuterated IS, method accuracy can deviate beyond ±15% bias, compromising pharmacokinetic parameter estimates (AUC, Cmax, CL) and potentially leading to incorrect dosing recommendations [9].

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions Requiring Impurity Profiling

Pharmaceutical manufacturers developing generic quinine formulations must demonstrate comprehensive impurity and metabolite profiling to meet FDA and EMA requirements . Quinine-d3 N-Oxide is an essential component of validated analytical methods for quantifying N-oxide impurities in drug substance and drug product stability studies . Regulatory guidance (ICH Q3A/Q3B) requires identification and quantification of degradation products and process impurities at levels ≥0.1% of the active pharmaceutical ingredient. Using a deuterated internal standard ensures that low-level N-oxide impurities are accurately quantified even in the presence of high concentrations of the parent quinine and other structurally similar impurities (e.g., 3-hydroxyquinine, O-desmethyl quinine) . Failure to adequately characterize and control N-oxide impurities can result in ANDA deficiency letters and delayed product approval .

In Vitro Drug Metabolism Studies Investigating CYP-Mediated N-Oxidation Pathways

For preclinical drug metabolism research using human liver microsomes, hepatocytes, or recombinant CYP enzymes, Quinine-d3 N-Oxide enables precise quantification of N-oxide metabolite formation rates . This is particularly relevant for studies investigating species differences in N-oxidation, enzyme phenotyping (identifying which CYP isoforms catalyze quinine N-oxidation), and drug-drug interaction screening . The reduced pharmacological activity of N-oxide metabolites relative to parent quinine and 3-hydroxyquinine (which retains ~12% antimalarial activity [9]) makes accurate N-oxide quantification essential for interpreting in vitro-in vivo extrapolation (IVIVE) models and predicting clinical pharmacokinetics. The deuterated IS corrects for matrix effects introduced by microsomal protein, NADPH, and buffer components that can suppress ionization by 40-80% in LC-MS/MS analysis .

Forensic Toxicology and Anti-Doping Analysis Requiring Definitive Metabolite Identification

In forensic toxicology and sports anti-doping laboratories, Quinine-d3 N-Oxide serves as a critical reference standard for confirming quinine exposure through metabolite identification . Quinine N-oxide has been identified in human urine following consumption of quinine-containing beverages and medications, making it a valuable biomarker for distinguishing recent quinine intake from other sources of interference . The deuterated internal standard enables accurate quantification even in putrefied or decomposed postmortem specimens where matrix effects are severe and unpredictable . In legal and regulatory contexts where analytical results must withstand rigorous scrutiny, the use of a matched stable isotope-labeled IS provides the highest level of quantitative confidence and traceability, meeting the ISO/IEC 17025 accreditation requirements that govern forensic and anti-doping laboratory operations [9].

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